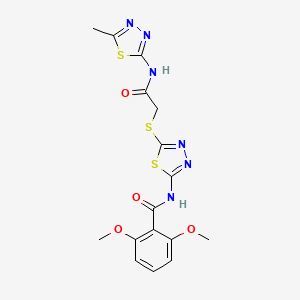
2,6-dimethoxy-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-dimethoxy-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H16N6O4S3 and its molecular weight is 452.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2,6-dimethoxy-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule that incorporates multiple pharmacologically relevant moieties. Its biological activity has garnered attention for potential therapeutic applications, particularly in areas such as oncology and infectious disease treatment.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Benzamide moiety : A common scaffold in medicinal chemistry known for various biological activities.
- Thiadiazole rings : These heterocycles are often associated with antimicrobial and anticancer properties.
- Dimethoxy substitution : This modification can enhance lipophilicity and potentially influence receptor binding.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have reported the anticancer potential of thiadiazole derivatives. For instance, compounds with similar structures have shown moderate to good anticancer activity against various cell lines. Specifically:
- In vitro studies demonstrated selective activity against cancer cell lines such as K562 (myelogenous leukemia) with IC50 values indicating effective inhibition of proliferation .
- The presence of specific substituents on the thiadiazole ring has been linked to enhanced activity against certain cancer targets .
Antimicrobial Properties
Compounds containing the 1,3,4-thiadiazole scaffold have also been noted for their antimicrobial efficacy. In comparative studies:
- Thiadiazole derivatives exhibited comparable or superior antimicrobial activity against standard antibiotics like ciprofloxacin .
- The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Protein Kinases : Some derivatives have shown selective inhibition against specific kinases involved in cancer progression .
- Modulation of Enzyme Activity : The compound may affect enzyme pathways related to melanin synthesis, as seen in related benzamide studies that inhibited tyrosinase activity without significant cytotoxicity .
Data Tables
| Biological Activity | Cell Line/Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | K562 (leukemia) | 7.4 | |
| Antimicrobial | Various Bacteria | Comparable to Ciprofloxacin | |
| Tyrosinase Inhibition | Melan-a Cells | Not specified |
Case Studies
Recent studies have explored the structural modifications of similar compounds to enhance their biological profiles:
- Case Study 1 : A derivative with a modified benzamide moiety showed improved selectivity against SIK isoforms while maintaining potent activity on SIK2 and SIK3, suggesting that structural variations can significantly impact efficacy and selectivity in biological applications .
- Case Study 2 : Research on 2-amino-thiadiazole derivatives revealed promising results in antimicrobial testing, indicating that this scaffold could serve as a lead for developing new therapeutic agents against resistant strains .
Properties
IUPAC Name |
2,6-dimethoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O4S3/c1-8-19-20-14(28-8)17-11(23)7-27-16-22-21-15(29-16)18-13(24)12-9(25-2)5-4-6-10(12)26-3/h4-6H,7H2,1-3H3,(H,17,20,23)(H,18,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIZYKQHRNSOOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














